N~1~-(4-{[(5-isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide
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Overview
Description
N~1~-(4-{[(5-isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide is a complex organic compound that features a triazine ring, a sulfonamide group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[(5-isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions.
Sulfonamide Formation: The sulfonamide group is formed by reacting the triazine derivative with a sulfonyl chloride in the presence of a base.
Acetamide Introduction: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[(5-isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids and related derivatives.
Substitution: Nitro, halogen, or other substituted aromatic compounds.
Scientific Research Applications
N~1~-(4-{[(5-isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-{[(5-isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The triazine ring may also interact with nucleophilic sites in biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-{[(5-isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide: Unique due to its specific combination of functional groups.
Other Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Sulfonamide Compounds: Molecules with sulfonamide groups but lacking the triazine ring.
Uniqueness
This compound is unique due to its combination of a triazine ring, sulfonamide group, and acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H25N5O3S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[4-[[3-(3-methylbutyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H25N5O3S/c1-12(2)8-9-21-10-17-16(18-11-21)20-25(23,24)15-6-4-14(5-7-15)19-13(3)22/h4-7,12H,8-11H2,1-3H3,(H,19,22)(H2,17,18,20) |
InChI Key |
FPSIIACGSSQVME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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